molecular formula C15H10F3NO B8299629 3-[[3-(Trifluoromethoxy)phenyl]ethynyl]aniline

3-[[3-(Trifluoromethoxy)phenyl]ethynyl]aniline

Cat. No.: B8299629
M. Wt: 277.24 g/mol
InChI Key: ZLSVFHWLHCFJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3-(Trifluoromethoxy)phenyl]ethynyl]aniline is a useful research compound. Its molecular formula is C15H10F3NO and its molecular weight is 277.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10F3NO

Molecular Weight

277.24 g/mol

IUPAC Name

3-[2-[3-(trifluoromethoxy)phenyl]ethynyl]aniline

InChI

InChI=1S/C15H10F3NO/c16-15(17,18)20-14-6-2-4-12(10-14)8-7-11-3-1-5-13(19)9-11/h1-6,9-10H,19H2

InChI Key

ZLSVFHWLHCFJLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A multinecked flask as described in Example 1 was charged with 5.0 g (0.021 mol) of m-bromophenyl trifluoromethyl ether, 50 ml of dried, degassed triethylamine, 2.43 g (0.212 mol) of 3-aminophenylacetylene, 0.048 g (0.68 mmol) of bis(triphenylphosphine) palladium II chloride, 0.148 g (0.564 mmol) of triphenylphosphine, and 0.03 g (0.157 mmol) of cuprous iodide. The reaction mixture was heated at 65° C. for 20 hours at which point gas chromotography showed the reaction to be complete. The product mixture was cooled to room temperature and diluted with 75 ml of ether. Filtration of the insoluble triethylamine hydrobromide salt by-product followed by concentration of the filtrate gave the crude product as a viscous orange-colored liquid. Short path distillation of the crude product under reduced pressure gave 5.1 g (0.018 mol, 86% yield) of the purified product as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
0.048 g
Type
catalyst
Reaction Step Two
Quantity
0.148 g
Type
catalyst
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
86%

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